Product packaging for Ethyl 3-(3-oxocyclohexyl)benzoate(Cat. No.:CAS No. 284022-81-7)

Ethyl 3-(3-oxocyclohexyl)benzoate

Cat. No.: B1317025
CAS No.: 284022-81-7
M. Wt: 246.3 g/mol
InChI Key: JYIXKNRVKYHUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Benzoate (B1203000) Ester Frameworks in Complex Molecular Architectures

Benzoate esters, including simple derivatives like ethyl benzoate, are fundamental building blocks in the synthesis of a wide array of organic molecules. chemicalbook.com Their prevalence stems from the stability of the ester group and the reactivity of the aromatic ring, which can undergo electrophilic substitution reactions. annexechem.com This dual nature makes them valuable precursors in the production of pharmaceuticals, dyes, and fragrances. annexechem.com

Benzoic acid and its various ester derivatives are cornerstones in medicinal chemistry. google.comdrugbank.com For instance, certain benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease. google.com Furthermore, sodium benzoate, a salt of benzoic acid, is utilized in medicine to treat conditions like hyperammonemia and certain mental disorders, and it also serves as a preservative in liquid medications. shubham.co.in The versatility of the benzoate framework is also evident in its use as a flavoring agent and in the synthesis of fine chemicals. chemicalbook.com

Table 1: Applications of Benzoate Derivatives

Application Area Examples of Use
Pharmaceuticals Intermediates in drug synthesis, treatment of hyperammonemia, potential therapeutics for neurodegenerative diseases. google.comshubham.co.in
Food & Beverage Preservatives (e.g., sodium benzoate), components of artificial fruit flavors. shubham.co.inlookchem.com
Fragrances Used in perfumery due to their pleasant odors. lookchem.com
Organic Synthesis Building blocks for dyes and other complex organic molecules. annexechem.com

| Industrial Chemicals | Solvents, plasticizers, and pH regulators in various formulations. annexechem.com |

Exploration of Cyclohexanone (B45756) Ring Systems in Synthetic Methodologies

The cyclohexanone ring is a highly versatile and widely utilized structural unit in organic synthesis. pearson.com Its importance is underscored by its role as a primary intermediate in the industrial production of nylon, where it is converted into precursors like adipic acid and caprolactam. alphachem.bizatamankimya.com Approximately 95% of commercially produced cyclohexanone is directed towards nylon synthesis. nih.gov

Beyond its industrial-scale use, the reactivity of the carbonyl group makes cyclohexanone a valuable starting material for a multitude of chemical transformations. pearson.com It serves as a precursor in the synthesis of various pharmaceuticals, including antihistamines, as well as herbicides and pesticides. atamankimya.comvertecbiosolvents.com The cyclic ketone can undergo a wide range of reactions, such as oxidation, reduction, and substitution, allowing for its conversion into a diverse array of more complex molecules. pearson.com It is also employed as a solvent for resins, lacquers, and degreasers. alphachem.bizvertecbiosolvents.com

Table 2: Industrial and Synthetic Uses of Cyclohexanone

Industry/Application Specific Use
Polymer Industry Key precursor for the manufacture of Nylon 6 and Nylon 6,6. atamankimya.comnih.gov
Pharmaceuticals Starting material for the synthesis of various active pharmaceutical ingredients, including antihistamines. alphachem.biz
Agrochemicals Used in the manufacturing of herbicides and pesticides. atamankimya.com
Coatings & Adhesives Employed as a solvent for paints, lacquers, resins, and adhesives. alphachem.bizvertecbiosolvents.com

| Chemical Synthesis | Versatile intermediate for numerous organic transformations. pearson.com |

Architectural Distinctions and Conformational Considerations within Ethyl 3-(3-oxocyclohexyl)benzoate Analogues

The three-dimensional structure of this compound is defined by the conformational preferences of the substituted cyclohexanone ring. Saturated six-membered rings like cyclohexane (B81311) preferentially adopt a chair conformation to minimize angular and torsional strain. libretexts.org In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, larger substituents favor the more stable equatorial position. libretexts.orglibretexts.org

In cyclohexanone, one of the carbon atoms is sp² hybridized, which slightly flattens the ring at the carbonyl group compared to cyclohexane, but the chair conformation is still preferred. youtube.com For a molecule like this compound, the large ethyl benzoate substituent on the cyclohexanone ring is expected to predominantly occupy the equatorial position to avoid steric clashes with the axial hydrogens.

Table 3: Structural Comparison of this compound and Its Analogues

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Difference
This compound C₁₅H₁₈O₃ 246.31 The title compound with a meta-substituted benzoate ring. riekemetals.com
Ethyl 2-(3-oxocyclohexyl)benzoate C₁₅H₁₈O₃ 246.31 Ortho-substituted isomer. chemicalbook.com
Ethyl 3-(3-oxopropyl)benzoate C₁₂H₁₄O₃ 206.24 Features an acyclic oxopropyl side chain instead of a cyclic one.
Ethyl 3-oxo-2-(3-oxocyclohexyl)butanoate C₁₂H₁₈O₄ 226.27 Contains an additional oxo-butanoate group attached to the cyclohexyl ring. nih.gov

The study of these analogues provides insight into how specific structural modifications influence the molecule's conformation and potential reactivity, which is a central theme in contemporary synthetic chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B1317025 Ethyl 3-(3-oxocyclohexyl)benzoate CAS No. 284022-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-oxocyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3,5,7,9,12H,2,4,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIXKNRVKYHUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573107
Record name Ethyl 3-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284022-81-7
Record name Ethyl 3-(3-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of Ethyl 3 3 Oxocyclohexyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution ¹H NMR Chemical Shift Analysis and Coupling Constants

The predicted ¹H NMR spectrum of Ethyl 3-(3-oxocyclohexyl)benzoate would exhibit distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the aliphatic protons of the cyclohexanone (B45756) ring, and the protons of the ethyl ester group. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the coupling constants (J) reveal information about the connectivity between neighboring protons.

The protons on the aromatic ring are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic current and the electron-withdrawing nature of the ester and cyclohexyl substituents. The protons on the cyclohexanone ring would be found in the aliphatic region (δ 1.5-3.5 ppm), with those adjacent to the carbonyl group (α-protons) being the most deshielded. The ethyl group protons would present as a characteristic quartet and triplet.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethyl -CH₃1.3-1.4Triplet (t)~7.1
Cyclohexyl -CH₂- (aliphatic)1.8-2.2Multiplet (m)-
Cyclohexyl -CH₂- (α to C=O)2.3-2.6Multiplet (m)-
Cyclohexyl -CH- (benzylic)3.0-3.3Multiplet (m)-
Ethyl -CH₂-4.3-4.4Quartet (q)~7.1
Aromatic -CH7.4-7.6Multiplet (m)-
Aromatic -CH7.8-8.1Multiplet (m)-

¹³C NMR Spectral Interpretation for Carbon Framework Assignment

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The predicted spectrum of this compound would show signals for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the aliphatic carbons of the ethyl and cyclohexyl groups. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ketone is expected at the most downfield position (around 210 ppm), followed by the ester carbonyl carbon (around 166 ppm). Aromatic carbons typically resonate between 125 and 145 ppm. The carbon of the ethyl group attached to the oxygen will be in the 60-65 ppm range, while the methyl carbon will be upfield, around 14 ppm. The aliphatic carbons of the cyclohexyl ring will appear between 20 and 50 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14.4
Cyclohexyl -CH₂- (aliphatic)25-35
Cyclohexyl -CH₂- (α to C=O)~41.0
Cyclohexyl -CH- (benzylic)~45.0
Ethyl -O-CH₂-~61.0
Aromatic -C- (quaternary)130-145
Aromatic -CH128-135
Ester C=O~166.0
Ketone C=O~211.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the ethyl group's methylene (B1212753) quartet and methyl triplet. It would also map out the coupling relationships between the protons on the cyclohexanone ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. chemicalbook.com For example, the signal for the ethyl methylene protons would show a cross-peak with the signal for the ethyl methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. chemicalbook.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the aromatic protons to the ester carbonyl carbon and from the cyclohexyl protons to the aromatic ring carbons, confirming the attachment of the cyclohexyl ring to the benzoate moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is crucial for determining the stereochemistry and conformation of the molecule, particularly the relative orientation of the substituents on the cyclohexyl ring.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₁₅H₁₈O₃, which corresponds to a monoisotopic mass of approximately 246.1256 g/mol . riekemetals.com HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Investigation of Chemical Reactivity and Transformation Mechanisms of Ethyl 3 3 Oxocyclohexyl Benzoate

Chemical Reactions of the Ketone Functionality

The cyclohexanone (B45756) ring in Ethyl 3-(3-oxocyclohexyl)benzoate is a primary site for various chemical transformations, including reductions, enolizations, and oxidations.

The reduction of the ketone in this compound to the corresponding alcohol, ethyl 3-(3-hydroxycyclohexyl)benzoate, can be achieved using a variety of reducing agents. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of cis and trans diastereomers.

Commonly used reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it will typically not reduce the ester functionality. The reduction of 3-substituted cyclohexanones, such as our target molecule, with sodium borohydride generally proceeds with high stereoselectivity. The hydride delivery tends to occur from the less sterically hindered face, leading to the thermodynamically more stable equatorial alcohol as the major product. However, the presence of the bulky 3-aryl substituent can influence the approach of the hydride, potentially altering the diastereomeric ratio. For instance, the reduction of similar 3-arylcyclohexanones with sodium borohydride has been shown to yield a mixture of diastereomers, with the trans isomer often being the major product. researchgate.net

More complex hydride reagents, such as those modified with bulky alkoxy groups, can offer enhanced stereoselectivity. The choice of solvent and temperature can also play a crucial role in directing the stereochemical outcome of the reduction.

Reducing AgentTypical SolventExpected Major Product
Sodium Borohydride (NaBH₄)Methanol, Ethanol (B145695)Ethyl 3-(trans-3-hydroxycyclohexyl)benzoate
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFEthyl 3-(trans-3-hydroxycyclohexyl)benzoate

This table presents predicted outcomes based on general principles of ketone reduction.

The ketone functionality of this compound can undergo enolization in the presence of an acid or base catalyst. This process involves the removal of a proton from one of the α-carbons (C2 or C4 of the cyclohexanone ring), leading to the formation of an enol or enolate intermediate. These intermediates are nucleophilic and can participate in a variety of subsequent reactions, most notably aldol-type condensations.

Given the structure of the molecule, an intramolecular aldol (B89426) condensation is a plausible transformation, particularly if the ester group were to be hydrolyzed and the resulting carboxylic acid converted to another carbonyl-containing functionality, creating a dicarbonyl compound. The principles of intramolecular aldol reactions suggest that the formation of five- or six-membered rings is highly favored due to their thermodynamic stability. youtube.comyoutube.comyoutube.com In a hypothetical scenario where a second carbonyl group is introduced at a suitable position on the benzoate (B1203000) ring, cyclization could occur. For example, if a carbonyl were present at the ortho position of the benzoate ring, a six-membered ring could potentially be formed through an intramolecular aldol reaction. youtube.comkhanacademy.org

The regioselectivity of enolate formation is influenced by the reaction conditions. Under kinetic control (strong, bulky base at low temperature), the less substituted enolate is favored, while under thermodynamic control (weaker base at higher temperature), the more substituted and more stable enolate predominates.

The cyclohexanone ring can be subjected to oxidation reactions, with the Baeyer-Villiger oxidation being a prominent example. wikipedia.orglibretexts.orgyoutube.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxide reagents. organic-chemistry.org

The regioselectivity of the Baeyer-Villiger oxidation is a key consideration. The migratory aptitude of the groups attached to the carbonyl carbon determines which carbon-carbon bond is cleaved and where the oxygen atom is inserted. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. For 3-substituted cyclohexanones, including 3-aryl derivatives, the more substituted carbon atom typically migrates. nih.govucalgary.ca In the case of this compound, this would mean the migration of the more substituted C2, leading to the formation of a seven-membered lactone ring.

Oxidizing AgentTypical SolventExpected Major Product
m-CPBADichloromethane, ChloroformA seven-membered lactone
Peracetic acidAcetic acidA seven-membered lactone

This table presents predicted outcomes based on the general principles of the Baeyer-Villiger oxidation.

Reactivity of the Ester Group and Aromatic Ring

The ethyl benzoate moiety of the molecule also possesses distinct reactive sites. The ester group can undergo nucleophilic acyl substitution, and the aromatic ring is susceptible to both electrophilic and nucleophilic substitution reactions.

The ethyl ester group of this compound can be converted to other esters through a process called transesterification. This reaction is typically catalyzed by either an acid or a base. ucla.edu In an acid-catalyzed transesterification, the ester is treated with an excess of another alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.net The reaction is an equilibrium process, and the use of a large excess of the new alcohol drives the reaction towards the desired product.

Base-catalyzed transesterification can be achieved using a catalytic amount of a strong base, such as an alkoxide. The reaction proceeds through a nucleophilic acyl substitution mechanism. The choice of catalyst and reaction conditions can be influenced by the presence of other functional groups in the molecule. For instance, strongly basic conditions could also promote enolization of the ketone.

The aromatic ring of the benzoate group can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is significantly influenced by the substituents present.

Electrophilic Aromatic Substitution: The ester group (-COOEt) is an electron-withdrawing group and therefore acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions. ucalgary.camasterorganicchemistry.com This means that electrophiles will preferentially attack the positions meta to the ester group (C2 and C6 of the benzoate ring). The 3-(3-oxocyclohexyl) group is an alkyl-type substituent, which is generally a weak activating group and an ortho, para-director. However, the deactivating effect of the ester group is generally stronger, meaning that electrophilic substitution will likely be directed to the positions meta to the ester. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for benzene (B151609) derivatives unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group (like a halogen). libretexts.orgchemistrysteps.com The ethyl benzoate moiety in the target molecule does not possess strong activating groups for SNAr, nor does it have a typical leaving group on the aromatic ring. Therefore, under standard conditions, nucleophilic aromatic substitution on the benzoate ring is unlikely to occur. For SNAr to proceed, more forcing conditions or the introduction of a suitable leaving group and additional activating substituents would be necessary. youtube.com

Reaction TypeReagentsExpected Position of Substitution
NitrationHNO₃, H₂SO₄meta to the ester group
BrominationBr₂, FeBr₃meta to the ester group
SulfonationSO₃, H₂SO₄meta to the ester group

This table predicts the major products of electrophilic aromatic substitution based on directing group effects.

Chemo-, Regio-, and Stereoselective Transformations

The presence of both a ketone and an ester in this compound necessitates careful control of reaction conditions to achieve selective transformations. The ketone is generally more susceptible to nucleophilic attack than the ester, a principle that can be exploited for chemoselective reactions.

The differential reactivity of the ketone and ester functionalities allows for a high degree of chemoselectivity. For instance, reduction of the ketone can be achieved selectively in the presence of the ester using milder reducing agents.

Table 1: Selective Reduction of this compound

Reducing AgentTarget Functional GroupExpected Product
Sodium borohydride (NaBH₄)KetoneEthyl 3-(3-hydroxycyclohexyl)benzoate
Lithium aluminium hydride (LiAlH₄)Ketone and Ester(3-(3-hydroxycyclohexyl)phenyl)methanol

This selectivity stems from the greater electrophilicity of the ketone carbonyl carbon compared to the ester carbonyl carbon. Stronger reducing agents like lithium aluminum hydride will typically reduce both functional groups. youtube.com

Regioselectivity in the context of the cyclohexane (B81311) ring is primarily concerned with reactions involving the enolate of the ketone. Deprotonation of the ketone can occur at either the C2 or C4 position, leading to two different enolates. The formation of these enolates can be controlled by kinetic versus thermodynamic conditions. pharmaxchange.infowikipedia.org

Kinetic Control: Using a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will preferentially abstract the less sterically hindered proton at the C4 position, leading to the kinetic enolate. wikipedia.org

Thermodynamic Control: Using a smaller, weaker base at higher temperatures allows for equilibration, favoring the more substituted and thermodynamically more stable enolate formed by deprotonation at the C2 position. wikipedia.org

Subsequent reactions of these enolates, such as alkylation or aldol condensation, will thus yield regiochemically distinct products.

The stereochemistry of reactions at the C3-ketone is of significant interest, as it can lead to the formation of diastereomeric products. The reduction of the ketone, for example, can produce both cis and trans isomers of ethyl 3-(3-hydroxycyclohexyl)benzoate.

The stereochemical outcome of nucleophilic additions to cyclohexanones is often governed by the principles of the Felkin-Anh and Cieplak models, which consider steric and electronic effects in the transition state. researchgate.netacademie-sciences.fr For a substituted cyclohexanone, the incoming nucleophile can attack from either the axial or equatorial face.

Axial Attack: This approach is generally favored by small nucleophiles in the absence of significant steric hindrance from axial substituents. It is often explained by the Cieplak model, which posits stabilization of the transition state through hyperconjugation with the anti-periplanar C-C bonds of the ring. researchgate.net

Equatorial Attack: Larger nucleophiles tend to favor equatorial attack to avoid steric interactions with the axial hydrogens at the C1 and C5 positions (1,3-diaxial strain). libretexts.orgopenochem.org

The conformational preference of the 3-(ethoxycarbonyl)phenyl substituent on the cyclohexane ring will also influence the stereochemical outcome. In the most stable chair conformation, this bulky group is expected to occupy an equatorial position to minimize steric strain. libretexts.orgopenochem.org This conformational bias can influence the facial selectivity of the ketone.

Table 2: Predicted Stereochemical Outcome of Ketone Reduction

Nucleophile SizeFavored Attack TrajectoryPredominant Diastereomer
Small (e.g., H⁻)Axialtrans-hydroxy isomer
BulkyEquatorialcis-hydroxy isomer

Detailed Mechanistic Elucidations of Compound Transformations

A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of transformations involving this compound.

The key intermediates in many reactions of this compound are the enolates of the cyclohexanone ring and the tetrahedral intermediates formed during nucleophilic additions to the carbonyl groups. The stability and structure of these intermediates and the corresponding transition states dictate the reaction pathways.

In the case of nucleophilic addition to the ketone, the transition state geometry is a critical determinant of the stereochemical outcome. Theoretical models suggest that the transition state for axial attack on a cyclohexanone is often lower in energy due to favorable orbital overlap. researchgate.netacademie-sciences.fr The presence of the electron-withdrawing benzoate group at the 3-position can influence the electronic properties of the cyclohexanone ring and may affect the relative energies of the axial and equatorial attack transition states.

For reactions involving the enolate, the geometry of the enolate (whether it is planar or adopts a slight twist) and the position of the counter-ion will influence its subsequent reactivity and the stereochemistry of the products formed.

Kinetic studies provide quantitative insights into reaction mechanisms. For this compound, kinetic analysis could be used to determine the relative rates of competing reactions, such as the reduction of the ketone versus the ester, or the formation of kinetic versus thermodynamic enolates.

The rate of nucleophilic addition to the ketone would be influenced by both steric and electronic factors. The cyclohexane ring can adopt a chair conformation, and the substituent at the 3-position can influence the accessibility of the carbonyl group. youtube.com The rate of enolate formation is dependent on the acidity of the α-protons, which is in turn influenced by the electronic nature of the substituents on the ring.

A classic example of kinetic versus thermodynamic control is the formation of semicarbazones from cyclohexanone derivatives. scribd.comodinity.com Under kinetic control (lower temperature, shorter reaction time), the product that forms faster predominates. Under thermodynamic control (higher temperature, longer reaction time), the more stable product is favored. wikipedia.orgscribd.comodinity.com Similar principles would apply to reactions of this compound, where the relative stabilities of intermediates and products would govern the final product distribution under equilibrating conditions.

Computational Chemistry and Theoretical Studies on Ethyl 3 3 Oxocyclohexyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and properties of molecules like Ethyl 3-(3-oxocyclohexyl)benzoate. These computational methods provide insights that complement experimental findings and help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(2d,2p), are employed to determine its optimized ground state geometry. nih.gov This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation.

The calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, in related cyclic compounds, DFT has been used to determine the planarity of aromatic rings and the conformation of substituent groups. nih.gov The optimized geometry is crucial for understanding the steric and electronic effects within the molecule, such as the interaction between the cyclohexyl ring, the benzoate (B1203000) group, and the ethyl ester. The total energy calculated through DFT also provides a measure of the molecule's stability. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for a Substituted Benzoate Derivative

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.38 - 1.40118 - 121
C=O (ester)~1.21-
C-O (ester)~1.36-
O-C (ethyl)~1.45-
C-C (cyclohexyl)1.52 - 1.54109 - 112
C=O (cyclohexyl)~1.22-
C-C-C (aromatic)-119 - 121
C-O-C (ester)-~116
O=C-O (ester)-~124

Note: The values in this table are illustrative and based on typical DFT calculations for similar functional groups. Actual values for this compound would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich benzoate ring, while the LUMO may be distributed over the carbonyl groups and the aromatic system.

Molecular Electrostatic Potential (MEP) maps are also generated from the electronic structure calculations. These maps visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. researchgate.net Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties

PropertyDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.0 to 5.0
Ionization Potential (I)-EHOMO6.0 to 7.0
Electron Affinity (A)-ELUMO1.5 to 2.5

Note: These values are estimations based on typical DFT calculations for organic molecules with similar functional groups. researchgate.netmaterialsciencejournal.org

Computational methods can predict various spectroscopic properties from the fundamental principles of quantum mechanics. For this compound, this includes predicting its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra. materialsciencejournal.org These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions, which are expected for a molecule containing aromatic rings and carbonyl groups.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to explore its conformational flexibility and behavior in a condensed phase.

The presence of the flexible cyclohexyl ring and the rotatable ester linkage in this compound gives rise to multiple possible conformations. Potential Energy Surface (PES) scans are performed to explore the conformational energy landscape. nih.gov This involves systematically changing specific dihedral angles, such as those defining the orientation of the cyclohexyl ring relative to the benzoate group and the conformation of the ethyl ester, and calculating the energy at each step.

The rotation around the C-O bond of the ester linkage also contributes to the conformational diversity. The PES scan helps to identify the lowest energy conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility.

Molecular dynamics (MD) simulations can be used to study the behavior of a large number of this compound molecules in the presence of a solvent. These simulations model the atomic motions over time, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. Although this compound is not a strong hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors.

Solvation effects can be studied computationally either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation box. These studies are crucial for understanding how the solvent influences the conformational preferences and reactivity of the molecule. For instance, polar solvents might stabilize more polar conformers of the molecule. DFT calculations can also be performed in the presence of a solvent field to predict how spectroscopic properties might change in different environments. materialsciencejournal.org

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling for this compound involves the use of computational methods to establish a correlation between the molecule's three-dimensional structure and its chemical reactivity. These models are pivotal in predicting the behavior of the compound in various chemical environments and in guiding the synthesis of new derivatives with specific, targeted functionalities.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that formulate a statistically significant connection between the chemical reactivity of a compound and its molecular descriptors. nih.govekb.eg These descriptors are numerical values that encode the physicochemical and structural properties of the molecule. nih.gov The fundamental goal of QSRR is to predict the reactivity of new or untested compounds, thereby minimizing the time and expense associated with experimental synthesis and testing. nih.govchemrxiv.org

The development of a QSRR model is a data-driven process. chemrxiv.org It typically involves:

Data Set Compilation : Gathering a set of molecules with known experimental reactivity data. For this compound, this would involve related benzoate and cyclohexanone (B45756) derivatives.

Descriptor Calculation : Generating a wide array of molecular descriptors for each molecule in the dataset. These can range from simple constitutional indices to complex quantum chemical parameters.

Model Building : Employing statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares Regression (PLS-R), or machine learning algorithms like Artificial Neural Networks (ANN), to create a mathematical equation linking the descriptors to reactivity. ekb.egchemrxiv.orgmdpi.com

Validation : Rigorously testing the model's predictive power using both internal and external validation techniques to ensure its reliability. ekb.eg

QSRR models can be applied to predict various reactivity aspects, including reaction rates, equilibrium constants, and even chromatographic retention times, which reflect the interactions of a molecule within a separation system. ekb.egresearchgate.net For instance, studies on polycyclic aromatic hydrocarbons have successfully used descriptors like molecular weight and 3D-MoRSE values to predict retention behavior. mdpi.com

Table 1: Examples of Molecular Descriptors in QSRR Studies

This table showcases various types of molecular descriptors that can be calculated for this compound and used to build QSRR models for predicting its reactivity.

Descriptor ClassSpecific Descriptor ExampleInformation EncodedPotential Application for this compound
ConstitutionalMolecular Weight (MW)The total mass of the molecule.Predicting chromatographic retention and diffusion-limited reactivity. mdpi.com
TopologicalRing Descriptors (e.g., nCIR)Number and size of rings within the structure. mdpi.comAssessing steric hindrance and conformational flexibility related to the cyclohexyl ring.
Geometric (3D)3D-MoRSE Descriptors (e.g., Mor07u)3D molecular representation based on electron diffraction. mdpi.comProviding a detailed 3D map of the molecule to correlate with receptor binding or solvent interaction.
Quantum ChemicalHOMO/LUMO EnergiesEnergy of the highest occupied and lowest unoccupied molecular orbitals.Predicting susceptibility to nucleophilic/electrophilic attack and charge-transfer interactions. researchgate.net
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Hydrophobicity of the molecule.Modeling lipophilicity, which is crucial for predicting behavior in biological systems. researchgate.net

Computational Design of New Chemical Entities with Targeted Reactivity

The insights gained from QSRR models are instrumental in the computational design of new chemical entities (NCEs) with precisely tailored reactivity. chemrxiv.org This approach, often termed in silico design, allows chemists to virtually create and screen libraries of candidate molecules before committing resources to their physical synthesis.

The design process leverages the established structure-reactivity relationships. For example, if a QSRR model indicates that a specific substituent at a particular position on the benzoate ring enhances a desired reactivity parameter, chemists can design a series of new derivatives incorporating various substituents at that site. The reactivity of these designed molecules can then be predicted using the QSRR model.

This strategy has been effectively used in various applications:

Optimizing Physicochemical Properties : Computational methods can guide the design of molecules with improved properties. For instance, the design of novel benzoate structures can be explored to create new solid forms with optimized characteristics by analyzing intermolecular interactions and crystal packing. nih.gov

Developing Novel Therapeutics : In drug discovery, computational design is used to create molecules that selectively interact with biological targets. By understanding the structural requirements for binding, novel tri-aryl imidazole (B134444) derivatives have been designed as selective enzyme inhibitors. nih.gov

Creating Advanced Materials : The design of functional materials with specific optical or electronic properties relies heavily on computational modeling. Novel benzoate ester-based molecules have been synthesized and studied computationally to develop materials with potential applications in organic light-emitting diodes (OLEDs). researchgate.net

For this compound, this design approach could be used to modify its structure to enhance its stability, alter its susceptibility to enzymatic degradation, or improve its performance in a specific application by fine-tuning its electronic and steric properties.

Theoretical Studies of Nonlinear Optical (NLO) Properties in Related Benzoate Derivatives

While direct theoretical studies on the Nonlinear Optical (NLO) properties of this compound are not widely published, extensive research on related benzoate and other aromatic derivatives provides a strong basis for understanding its potential NLO characteristics. NLO materials are crucial for modern optoelectronic technologies, including high-speed communication and data processing. mdpi.com

Organic molecules, particularly those with extended π-conjugated systems, are promising candidates for NLO applications. semanticscholar.org Their NLO response originates from the polarization of π-electrons under a strong electric field. nih.gov A common molecular design strategy for enhancing NLO properties is to create a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (D-π-A). semanticscholar.org This arrangement facilitates intramolecular charge transfer (ICT), which is a key contributor to a high NLO response.

Computational quantum chemistry, especially Density Functional Theory (DFT), is a powerful tool for predicting and analyzing the NLO properties of molecules. researchgate.netrsc.org These calculations can determine key NLO parameters, including the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.netnih.gov

Studies on various benzoate-related structures demonstrate how molecular modifications impact NLO properties:

Effect of Substituents : The nature and position of substituent groups on an aromatic ring can dramatically alter the hyperpolarizability. Computational studies on benzothiazole (B30560) derivatives showed that a CF3 group significantly increased the hyperpolarizability value compared to an –OCH3 group. mdpi.com

Extension of Conjugation : Extending the π-conjugated bridge between donor and acceptor groups generally enhances NLO characteristics. researchgate.net

Role of the Acceptor : The benzoate group itself can act as an effective electron acceptor in the design of NLO materials. researchgate.net

The table below presents theoretical data for related compounds, illustrating the magnitude of NLO responses and the effect of structural changes.

Table 2: Calculated First Hyperpolarizability (β) of Related Aromatic Derivatives

This table presents computationally derived first hyperpolarizability (β) values for various organic compounds structurally related to benzoate derivatives. A higher β value indicates a stronger second-order NLO response. The data are obtained from DFT calculations and demonstrate the influence of different functional groups and structures.

Compound/Derivative ClassKey Structural FeaturesCalculated First Hyperpolarizability (β)Computational MethodReference
Substituted Benzothiazolem-CF3 substituent3825.91 HartreeDFT mdpi.com
Substituted Benzothiazolep-OCH3 substituent153.51 HartreeDFT mdpi.com
2(3H)-benzothiazoloneCore structure for comparison505.4 HartreeDFT mdpi.com
Chromene Derivative (4a)Extended fused-ring system~4.0 x 10-28 esu (converted)DFT (M06-2X/6-31G(d,p)) nih.gov
Benzothiazolium SaltsExtended conjugation and donor groupsSignificantly higher than neutral benzothiazolesTheoretical Studies researchgate.net

Note: Values are presented as reported in the source literature. 1 a.u. of hyperpolarizability (Hartree) ≈ 8.639 x 10-33 esu. The value for the Chromene Derivative was estimated from its reported γ value context.

Given its structure, this compound possesses a benzoate group which can act as a weak acceptor. However, it lacks a strong donor and an extended π-conjugation system, suggesting that its intrinsic first-order hyperpolarizability (β) would likely be modest compared to optimized D-π-A NLO chromophores.

Applications of Ethyl 3 3 Oxocyclohexyl Benzoate in Advanced Organic Synthesis Research

Utilization as a Key Building Block in Complex Chemical Synthesis

The reactivity of Ethyl 3-(3-oxocyclohexyl)benzoate allows it to serve as a fundamental starting material in the synthesis of more intricate molecules. The presence of the ketone and ester functionalities allows for a variety of chemical modifications, making it a valuable synthon in multi-step synthetic sequences.

One of the primary applications of this compound is in carbon-carbon bond-forming reactions. The ketone group can be readily converted into an enolate under basic conditions, which can then participate in a range of nucleophilic addition and substitution reactions. For instance, the Michael addition of an enolate to an α,β-unsaturated carbonyl compound is a powerful method for the formation of new carbon-carbon bonds and the construction of cyclic systems. While direct literature on the target compound is scarce, the synthesis of the closely related Ethyl benzoyl-(3-oxocyclohexyl)acetate is achieved through the Michael addition of ethyl benzoylacetate to cyclohexenone. This reaction highlights the potential of the 3-oxocyclohexyl moiety to act as a Michael acceptor, a principle that can be extended to this compound.

Furthermore, the Robinson annulation, a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation, represents another powerful tool for ring formation. nrochemistry.commasterorganicchemistry.com In this context, the enolate derived from this compound could react with an α,β-unsaturated ketone to generate a new six-membered ring fused to the existing cyclohexane (B81311) ring, leading to complex polycyclic structures.

Precursor for the Elaboration of Diverse Organic Scaffolds

The structural framework of this compound provides a robust platform for the elaboration of a wide array of organic scaffolds, including both carbocyclic and heterocyclic systems. The strategic placement of the reactive ketone and ester groups allows for sequential and selective transformations.

The ketone functionality is a versatile handle for introducing new functional groups and building complex ring systems. For example, it can undergo Wittig reactions to form alkenes, or it can be converted to a hydroxyl group via reduction, which can then be used in etherification or esterification reactions. The resulting derivatives can serve as precursors for the synthesis of various carbocyclic structures with defined stereochemistry.

Moreover, the ketone can be a key element in the construction of heterocyclic scaffolds. Condensation reactions with hydrazines, hydroxylamines, or ureas can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic motifs are prevalent in many biologically active molecules and functional materials. The ability to introduce these scaffolds starting from this compound underscores its utility as a versatile precursor in medicinal chemistry and materials science.

Role in the Development of Fine Chemicals and Specialty Materials

The unique combination of a bulky, functionalized alicyclic ring and an aromatic ester in this compound makes it an attractive intermediate in the synthesis of fine chemicals and specialty materials. The properties of the final products can be fine-tuned by modifying either the cyclohexyl ring or the benzoate (B1203000) moiety.

For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(3-oxocyclohexyl)benzoic acid, which can then be converted into a variety of derivatives such as amides, acid chlorides, or other esters. These transformations can lead to the development of liquid crystals, where the rigid aromatic core and the flexible cyclohexyl ring can influence the mesomorphic properties.

Application in Polymer Chemistry Research as a Monomer or Intermediate

While direct examples of the use of this compound as a monomer in polymerization reactions are not extensively documented, its structure suggests potential applications in polymer chemistry. The presence of the ester group allows it to be used as a comonomer in polyester (B1180765) synthesis through transesterification reactions. The incorporation of the bulky 3-oxocyclohexyl group into the polymer backbone could impart unique properties to the resulting material, such as increased rigidity, altered solubility, and a higher glass transition temperature.

Furthermore, the ketone functionality could serve as a site for post-polymerization modification. For example, polymers containing this moiety could be crosslinked through reactions involving the ketone, leading to the formation of thermosetting materials with enhanced mechanical and thermal properties. Alternatively, the ketone could be used to attach other functional molecules to the polymer chain, creating functional polymers for applications in areas such as drug delivery or catalysis.

Chiral Pool Synthesis and Enantioselective Derivatization Strategies

The cyclohexane ring in this compound contains a stereocenter at the carbon bearing the benzoate group, and the prochiral ketone offers a site for asymmetric transformations. This opens up possibilities for its use in chiral pool synthesis and the development of enantioselective derivatization strategies.

The enantioselective reduction of the ketone is a key transformation that can lead to the formation of chiral alcohols with high enantiomeric excess. This can be achieved using various chiral catalysts, such as those based on transition metals complexed with chiral ligands, or through biocatalysis using enzymes like ketoreductases. The resulting chiral alcohols are valuable intermediates for the synthesis of optically active pharmaceuticals and other fine chemicals.

Future Research Directions and Perspectives for Ethyl 3 3 Oxocyclohexyl Benzoate

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of environmentally benign and resource-efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research on Ethyl 3-(3-oxocyclohexyl)benzoate should prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current synthetic approaches may rely on traditional methods that can be improved upon. Future explorations could focus on:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to conventional chemical catalysts. osti.gov Ene-reductases, for instance, have been shown to facilitate intramolecular β-C-H functionalization of substituted cyclohexanones. osti.gov The biocatalytic reduction of the ketone functionality in this compound to a hydroxyl group could be achieved with high stereoselectivity using engineered enzymes, providing access to chiral building blocks. acs.orgacs.org

Green Oxidation Technologies: The oxidation of a corresponding cyclohexanol (B46403) precursor to the cyclohexanone (B45756) moiety of the target molecule can be achieved using greener oxidizing agents. Traditional methods often employ chromium-based reagents, which are toxic and generate hazardous waste. bowen.edu.ng Future research could focus on employing sodium hypochlorite (B82951) or hydrogen peroxide as milder and more environmentally friendly oxidants. bowen.edu.ngnih.govacs.org

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. The synthesis of this compound could be adapted to a flow-based system, potentially leading to higher yields and purity in a more sustainable manner.

A comparative analysis of potential green synthesis strategies is presented in Table 1.

Synthesis StrategyAdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Screening and engineering of enzymes (e.g., ene-reductases, alcohol dehydrogenases) for specific transformations on the this compound scaffold. osti.govacs.orgacs.org
Green Oxidation Use of non-toxic and readily available oxidizing agents.Optimization of reaction conditions using oxidants like sodium hypochlorite or hydrogen peroxide for the synthesis of the cyclohexanone moiety. bowen.edu.ngnih.govacs.org
Flow Chemistry Improved process control, enhanced safety, potential for automation and scalability.Development of a continuous flow process for the synthesis of this compound, including catalyst immobilization.

Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. acs.orgbowen.edu.ngacs.org

For this compound, AI and ML can be leveraged in several ways:

Reaction Outcome Prediction: ML models can be trained on existing reaction data to predict the success or failure of a proposed synthesis, as well as to estimate the yield and selectivity. orgsyn.org This can significantly reduce the number of trial-and-error experiments required. For instance, ML models have been developed to predict the face-selectivity of Michael additions, a key reaction type for the synthesis of the target compound. acs.org

Retrosynthesis Planning: AI-powered tools can assist in designing synthetic routes by working backward from the target molecule to identify readily available starting materials. nih.govnih.govacs.org This can uncover novel and more efficient pathways for the synthesis of this compound.

Optimization of Reaction Conditions: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. acs.org

The synergy between AI and automated synthesis platforms, often referred to as "self-driving labs," presents an exciting frontier. google.com Such systems could autonomously design, execute, and analyze experiments for the synthesis of this compound and its derivatives, accelerating the pace of discovery.

Exploration of Novel Catalytic Systems for Challenging Transformations

The development of novel and more efficient catalysts is crucial for unlocking new reactivity and enabling challenging chemical transformations. For this compound, research into advanced catalytic systems could focus on several key areas.

The conjugate addition of a benzoate (B1203000) nucleophile to a cyclohexenone precursor is a plausible and efficient route to the core structure of this compound. Future research could explore a variety of catalytic systems to facilitate this key step:

Transition Metal Catalysis: Palladium and rhodium complexes have shown significant promise in catalyzing conjugate additions to cyclic enones. acs.org The development of new ligands for these metals could enhance their catalytic activity and selectivity for the specific substrates involved in the synthesis of this compound.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and often more sustainable alternative. Chiral amines, N-heterocyclic carbenes (NHCs), and thiourea (B124793) derivatives have been successfully employed in asymmetric Michael additions to cyclic enones. nih.govsemanticscholar.orgresearchgate.net Exploring a library of such organocatalysts could lead to highly enantioselective syntheses of chiral derivatives of this compound.

Selective functionalization of the pre-existing scaffold of this compound presents another avenue for catalytic innovation:

Selective Ketone Reduction: The presence of both a ketone and an ester in the molecule necessitates catalysts that can selectively reduce the ketone without affecting the ester group. Copper catalysts have been reported for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups. osti.gov Further investigation into such selective catalysts is warranted.

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to introduce new functional groups onto the cyclohexanone or benzoate rings. acs.org Palladium-catalyzed C-H functionalization of ketones and esters has been recently reported, opening up new possibilities for the derivatization of this compound. nih.gov

A summary of potential catalytic systems for investigation is provided in Table 2.

TransformationCatalytic SystemPotential Advantages
Conjugate Addition Palladium/Rhodium Complexes with Novel LigandsHigh efficiency and potential for stereocontrol. acs.org
Organocatalysts (e.g., chiral amines, NHCs)Metal-free, sustainable, and capable of high enantioselectivity. nih.govsemanticscholar.org
Selective Ketone Reduction Copper CatalystsHigh chemoselectivity for the ketone over the ester functionality. osti.gov
Oxazaborolidine CatalystsEstablished method for enantioselective ketone reduction. nih.govexlibrisgroup.com
C-H Functionalization Palladium Catalysts with Specialized LigandsDirect and atom-economical introduction of new functional groups. nih.govacs.org

Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Insight

A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing invaluable data on reaction kinetics, intermediates, and catalyst behavior. acs.org

For the synthesis and subsequent transformations of this compound, the application of these techniques could provide crucial insights:

FlowNMR Spectroscopy: This technique allows for the non-invasive, real-time monitoring of reactions in a continuous flow setup. acs.org By passing the reaction mixture through an NMR spectrometer, the formation of products and the consumption of reactants can be tracked with high temporal resolution, providing detailed kinetic data. bowen.edu.ngacs.org

Operando IR Spectroscopy: This powerful technique enables the study of catalysts under actual reaction conditions. acs.orgacs.org For catalytic reactions involving this compound, operando IR can be used to identify surface-adsorbed intermediates and to understand how the catalyst structure changes during the reaction. acs.org

Mass Spectrometry: Real-time mass spectrometry can be used to monitor the evolution of species in the gas or liquid phase during a reaction, providing information on reaction intermediates and byproducts. osti.gov

By combining data from these in-situ techniques, a comprehensive picture of the reaction mechanism can be constructed, leading to a more rational approach to reaction optimization and catalyst design.

Expanding the Scope of Derivatization for Unexplored Chemical Space

The bifunctional nature of this compound, possessing both a reactive ketone and a modifiable ester group, makes it an excellent starting point for the exploration of new chemical space. bowen.edu.ngacs.org Derivatization of this core structure can lead to a diverse library of new compounds with potentially interesting biological or material properties.

Future research should focus on the systematic functionalization of both the cyclohexanone and the benzoate moieties:

Functionalization of the Cyclohexanone Ring: The ketone group can be a handle for a wide range of chemical transformations, including:

Reductive amination to introduce new amine functionalities.

Wittig reactions to form alkenes.

Aldol (B89426) condensations to build larger carbon skeletons.

Enzymatic C-H functionalization to introduce new substituents at specific positions on the ring. osti.govacs.org

Modification of the Benzoate Moiety: The ester group can be readily modified through:

Hydrolysis to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to form amides or other esters.

Reduction to a benzyl (B1604629) alcohol, which can be further functionalized.

Electrophilic aromatic substitution on the benzene (B151609) ring to introduce additional substituents.

The systematic exploration of these derivatization pathways, potentially guided by computational predictions of compound properties, will allow for the creation of a diverse library of molecules based on the this compound scaffold. This exploration of uncharted chemical space could lead to the discovery of new bioactive compounds or materials with novel properties. acs.orgacs.orgnih.gov

Q & A

Q. How can crystallographic data (e.g., torsion angles, bond lengths) resolve discrepancies between predicted and observed molecular geometries?

  • Answer : SHELXL refinement () allows adjustment of thermal parameters and hydrogen bonding networks. For example, deviations in cyclohexyl ring puckering can be analyzed using Cremer-Pople parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.